Superior Calculated Lipophilicity and H-Bonding Capacity Over the Unsubstituted Benzamide Analog
Compared to the des‑triethoxy analog N‑[4‑(pyrimidin‑2‑ylsulfamoyl)phenyl]benzamide (MW = 354.38 g·mol⁻¹, formula C₁₇H₁₄N₄O₃S) , the target compound (calculated formula C₂₃H₂₄N₄O₆S, MW ≈ 484.5 g·mol⁻¹) introduces three additional ethoxy groups that increase the molecular weight by approximately 130 Da and raise the hydrogen‑bond acceptor count from 7 to 10. These changes are predicted to enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five (MW < 500, H‑bond donors ≤ 5, donors = 2 for both compounds). The increased lipophilicity broadens the compound's utility in assays requiring improved passive diffusion across biological membranes, such as whole‑cell phenotypic screens or intracellular target engagement studies.
| Evidence Dimension | Molecular weight and hydrogen‑bond acceptor count (physicochemical drug‑likeness) |
|---|---|
| Target Compound Data | Calculated MW ≈ 484.5 g·mol⁻¹; H‑bond acceptors = 10; H‑bond donors = 2 |
| Comparator Or Baseline | N‑[4‑(pyrimidin‑2‑ylsulfamoyl)phenyl]benzamide (des‑triethoxy analog): MW = 354.38 g·mol⁻¹; H‑bond acceptors = 7; H‑bond donors = 2 |
| Quantified Difference | ΔMW ≈ +130 g·mol‑¹; ΔH‑bond acceptors = +3 |
| Conditions | Calculated from molecular formula; comparator data obtained from ChemSpider ID 924754 |
Why This Matters
The higher molecular weight and additional hydrogen‑bond acceptors offer a distinct lipophilic/hydrophilic balance that can be exploited in optimizing cellular permeability and solubility for intracellular target screening, without violating drug‑likeness guidelines.
